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molecular formula C13H11N3OS B8764032 1-methyl-N-(thiazol-2-yl)-1H-indole-3-carboxamide

1-methyl-N-(thiazol-2-yl)-1H-indole-3-carboxamide

Cat. No. B8764032
M. Wt: 257.31 g/mol
InChI Key: AASRTZZMCXEXPD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07812043B2

Procedure details

1-Methyl-1H-indole-3-carboxylic acid and 2-aminothiazole was coupled and purified according to the conditions described in General Procedure (B), Step C).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]1[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[C:4]([C:11]([OH:13])=O)=[CH:3]1.[NH2:14][C:15]1[S:16][CH:17]=[CH:18][N:19]=1>>[S:16]1[CH:17]=[CH:18][N:19]=[C:15]1[NH:14][C:11]([C:4]1[C:5]2[C:10](=[CH:9][CH:8]=[CH:7][CH:6]=2)[N:2]([CH3:1])[CH:3]=1)=[O:13]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN1C=C(C2=CC=CC=C12)C(=O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC=1SC=CN1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
purified

Outcomes

Product
Name
Type
Smiles
S1C(=NC=C1)NC(=O)C1=CN(C2=CC=CC=C12)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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